molecular formula C14H18O6 B7987684 DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE

Cat. No.: B7987684
M. Wt: 282.29 g/mol
InChI Key: ZRMZQKZRZQCGJV-KBPBESRZSA-N
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Description

Properties

IUPAC Name

diethyl (1S,4S)-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZQKZRZQCGJV-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CC[C@](CC1=O)(C(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with diethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the diethyl ester groups. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

  • Diels-Alder Reactions : This compound can act as a dienophile due to its electron-withdrawing dicarbonyl groups, facilitating the formation of cyclohexene derivatives.
  • Michael Additions : It can serve as a Michael acceptor in reactions with nucleophiles, leading to the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. Research indicates that modifications to the dioxobicyclo structure can enhance biological activity against specific tumor types.

Case Study: Anticancer Activity

A study conducted on modified derivatives of diethyl-2,5-dioxobicyclo[2.2.2]octane demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress within the cells.

Catalysis

This compound is also employed as a catalyst in various reactions:

  • Polymerization Reactions : It acts as a catalyst in the polymerization of certain monomers, contributing to the production of polyesters and other polymeric materials.
  • Balis-Hillman Reaction : This compound can function as a complexing ligand in this reaction, enhancing the efficiency of carbon-carbon bond formation.

Material Science

In material science, diethyl-2,5-dioxobicyclo[2.2.2]octane is investigated for its role in developing advanced materials:

  • Coatings and Films : Its ability to form stable films makes it suitable for use in protective coatings and surface treatments.

Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for Diels-Alder and Michael reactions
Medicinal ChemistryPotential anticancer agent
CatalysisCatalyst for polymerization and Balis-Hillman reactions
Material ScienceDevelopment of coatings and films

Mechanism of Action

The mechanism of action of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name CAS No. Core Structure Substituents Functional Groups
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE 843-59-4 Bicyclo[2.2.2]octane Ethyl esters at C1, C4 Two ketone (dioxo) groups
DIMETHYL 1,4-DIMETHYL-7-OXABICYCLO[2.2.1]HEPTA-2,5-DIENE-2,3-DICARBOXYLATE L163457 Bicyclo[2.2.1]heptene Methyl esters, methyl groups Epoxide (7-oxa), conjugated diene
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane N/A Bicyclo[4.3.0]nonane Nitrogen atoms (diaza) Two ketone groups
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate 6289-46-9 Cyclohexane Methyl esters Two ketone groups

Key Observations :

  • Ring Strain : The bicyclo[2.2.2]octane core in the target compound is less strained compared to bicyclo[2.2.1]heptene derivatives, enhancing thermal stability .
  • Electron Density : The absence of heteroatoms (e.g., nitrogen in diaza compounds) reduces polarity, favoring applications in hydrophobic MOF matrices .
  • Functional Groups : Ethyl esters in the target compound may offer slower hydrolysis rates compared to methyl esters (e.g., CAS 6289-46-9), impacting reactivity in synthesis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound DIMETHYL-2,5-DIOXO (CAS 6289-46-9) 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane
Molecular Weight (g/mol) 282.29 228.20 ~250 (estimated)
Melting Point (°C) 108 Not reported Not reported
XLogP3 0.5 ~1.2 (estimated) -0.3 (predicted)
PSA (Ų) 86.7 112.3 (two esters + ketones) 98.5 (including nitrogen)

Insights :

  • Solubility : The target compound’s lower XLogP3 (0.5) compared to CAS 6289-46-9 suggests better aqueous solubility, advantageous for solution-phase reactions .
  • Thermal Stability : Higher melting point (108°C) than many bicyclo derivatives indicates robustness in high-temperature applications .
Table 3: Functional Comparisons
Compound Key Applications Research Findings
Target Compound MOF linkers, pharmaceutical intermediates Used in NU-403 MOFs for enhanced porosity and hydrothermal stability .
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Antimicrobial agents Active against Gram-negative (e.g., Aeromonas hydrophila) and Gram-positive bacteria .
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Organic synthesis intermediates Limited bioactivity; primarily used as a succinyl succinate analog .

Critical Analysis :

  • MOF Performance : The target compound’s bicyclo[2.2.2]octane linker in NU-403 MOFs demonstrates superior stability compared to terephthalate-based UiO-66, attributed to reduced ligand flexibility .
  • Bioactivity Gap : Unlike diaza-dioxo derivatives (), the target compound lacks nitrogen atoms, which are critical for antimicrobial activity .

Biological Activity

Diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS No. 843-59-4) is a bicyclic compound with significant potential in various biological applications. Its unique structural properties lend it to diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H18O6
  • Molecular Weight : 282.29 g/mol
  • Melting Point : 111 °C
  • Boiling Point : 393.0 ± 42.0 °C (predicted)
  • Density : 1.320 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's dioxo and dicarboxylate functionalities are believed to play a crucial role in its reactivity and interaction with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is significant for conditions such as Alzheimer's disease.

Case Studies

Study Findings Reference
Antimicrobial EfficacyDemonstrated activity against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibited acetylcholinesterase activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. Evidence suggests using diethyl esterification under acidic catalysis (e.g., sulfuric acid) with controlled reflux conditions to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the diacid precursor to ethanol. Purification via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. How can the stereochemical and structural integrity of this bicyclic compound be validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclo[2.2.2]octane framework. Key diagnostic signals include deshielded carbonyl carbons (~170 ppm in ¹³C NMR) and characteristic splitting patterns for the bridgehead protons in ¹H NMR . X-ray crystallography is recommended for unambiguous stereochemical confirmation, as seen in related bicyclo[2.2.2]octane dicarboxylate derivatives .

Advanced Research Questions

Q. What role does the 2,5-dioxo moiety play in modulating electronic properties for materials science applications?

  • Methodological Answer : The electron-deficient dioxo groups enhance the compound’s ability to act as a π-acceptor in coordination chemistry. For example, in polymer synthesis, this moiety can stabilize charge-transfer complexes, as observed in anion-exchange membranes functionalized with bicyclo[2.2.2]octane derivatives . Computational studies (DFT) are advised to map electron density distribution and predict reactivity in supramolecular assemblies .

Q. How does this compound perform as a precursor for catalytic systems, particularly in cross-coupling reactions?

  • Methodological Answer : The bicyclo[2.2.2]octane scaffold provides rigidity, which can enhance catalytic selectivity. Experimental protocols involve derivatizing the ester groups to generate ligands for transition-metal catalysts (e.g., palladium or nickel). Comparative studies with analogous bicyclo[2.2.1] systems reveal improved thermal stability due to reduced ring strain . Kinetic analysis (e.g., UV-Vis monitoring of reaction intermediates) is critical for evaluating catalytic turnover .

Q. What strategies mitigate hydrolytic instability of the ester groups under physiological or aqueous conditions?

  • Methodological Answer : Hydrolytic degradation can be minimized via steric shielding of the ester bonds. Evidence from related bicyclo[2.2.2]octane diesters shows that bulkier alkyl groups (e.g., tert-butyl) reduce water accessibility . Alternatively, encapsulating the compound in hydrophobic matrices (e.g., lipid nanoparticles) extends stability, as demonstrated in drug-delivery studies for structurally similar esters .

Contradictions and Comparative Insights

  • Synthetic Yield vs. Purity : Evidence highlights a trade-off between high-yield esterification (using excess ethanol) and purity, as side products like monoesters or cyclized byproducts may form . Researchers should prioritize gradient elution in column chromatography for separation.
  • Membrane Performance : While bicyclo[2.2.2]octane-based membranes show low internal resistance in bioelectrochemical systems, their mechanical durability under acidic conditions requires further study .

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